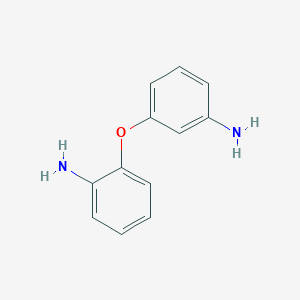

2-(3-Aminophenoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-aminophenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8H,13-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONZMCPXGUADIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Identity and Properties

The fundamental identity of 2-(3-Aminophenoxy)aniline is established by its unique molecular structure and associated identifiers.

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 99739-88-5 |

| Molecular Formula | C₁₂H₁₂N₂O |

| Molecular Weight | 200.24 g/mol |

Detailed experimental data on the physicochemical properties of this compound are not widely available in published literature. However, some properties can be estimated or are available from chemical databases.

Table 2: Physicochemical Properties of this compound

| Property | Value/Description |

|---|---|

| Physical State | Expected to be a solid at room temperature, similar to other isomers. |

| Melting Point | Specific experimental data not readily available. |

| Boiling Point | Specific experimental data not readily available. |

| Solubility | Expected to be soluble in polar organic solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), a common characteristic for polyimide monomers. acs.org |

Multi Step Organic Synthesis Sequences

Intermediate Compound Derivatization

The synthesis of aryloxy aniline (B41778) structures frequently involves the strategic derivatization of precursor molecules to facilitate the key bond-forming steps. A common approach is to perform a nucleophilic aromatic substitution or an Ullmann-type coupling reaction where one of the amine functionalities is initially present as a nitro group. pressbooks.pub

For instance, a dinitro precursor, such as 1-nitro-3-(2-nitrophenoxy)benzene, can be synthesized first. This intermediate is then subjected to a reduction reaction to convert the nitro groups into the desired amino functionalities. A widely used method for this transformation is catalytic reduction using hydrogen gas with a transition metal catalyst like palladium on carbon (Pd/C) or through treatment with hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. acs.org This two-step process—coupling followed by reduction—is a cornerstone in the synthesis of various aminophenoxy structures. acs.org

Another key derivatization strategy involves activating the reaction site for nucleophilic attack. In syntheses involving a thieno[3,2-d]pyrimidine (B1254671) core as a structural analogue, the corresponding thieno[3,2-d]pyrimidin-4-one is often converted to a 4-chloro derivative. smolecule.com This is typically achieved by treatment with a chlorinating agent like phosphorus oxychloride. smolecule.com The resulting 4-chloro derivative possesses enhanced electrophilicity at the C4 position, making it an excellent substrate for subsequent nucleophilic substitution with an aminophenol. smolecule.com This highlights how converting a less reactive group (a ketone) into a good leaving group (a chloride) is a critical derivatization of the intermediate to enable the desired transformation.

The primary synthetic routes for the diaryl ether linkage are the Ullmann condensation and nucleophilic aromatic substitution (SNAr). wikipedia.orgpressbooks.pub

Ullmann Condensation : This copper-promoted reaction couples an aryl halide with an alcohol (or phenol). wikipedia.org For this compound, this could involve reacting 3-aminophenol (B1664112) with 1-halo-2-nitrobenzene in the presence of a copper catalyst, followed by reduction of the nitro group. wikipedia.orgchemeurope.com

Nucleophilic Aromatic Substitution (SNAr) : This reaction occurs when an aryl halide bearing strong electron-withdrawing groups (like a nitro group) is treated with a nucleophile. pressbooks.pub The synthesis can proceed by reacting 3-aminophenol with an activated aryl halide, such as 1-fluoro-2-nitrobenzene. The electron-withdrawing nitro group activates the ring towards nucleophilic attack by the phenoxide, which is formed from 3-aminophenol under basic conditions. pressbooks.pub

Strategic Protecting Group Implementation

The presence of two nucleophilic amino groups in this compound makes protecting group strategy a critical consideration in its synthesis to prevent unwanted side reactions. organic-chemistry.orgpressbooks.pub A protecting group temporarily masks a reactive functional group, rendering it inert to specific reaction conditions, and can be removed later in the synthetic sequence. pressbooks.pub

For amines, carbamates are a common class of protecting groups. organic-chemistry.org Notable examples include the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. organic-chemistry.orgorganic-chemistry.org The strategic value of these groups lies in their different chemical stabilities. For example, the Boc group is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA), while the Fmoc group is removed under basic conditions. organic-chemistry.orgnih.gov This differential stability allows for an "orthogonal protecting group strategy," where one of two protected amines can be selectively deprotected while the other remains masked, enabling site-specific modifications. organic-chemistry.org

Table 1: Common Protecting Groups for Amines and Their Deprotection Conditions

| Protecting Group | Abbreviation | Structure | Deprotection Conditions | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | -C(O)O(CH₃)₃ | Strong acids (e.g., TFA, HCl) | organic-chemistry.orgorganic-chemistry.org |

| 9-Fluorenylmethoxycarbonyl | Fmoc | -C(O)OCH₂-Fluorene | Base (e.g., Piperidine) | organic-chemistry.orgorganic-chemistry.org |

| Benzyl Carbamate | Cbz or Z | -C(O)OCH₂C₆H₅ | Catalytic Hydrogenolysis (H₂/Pd) | organic-chemistry.org |

Solvent System Optimization in Synthesis

The choice of solvent is a critical parameter in the synthesis of this compound and its analogues, significantly influencing reaction rates, yields, and side-product formation. The formation of the diaryl ether linkage via Ullmann condensation or SNAr reactions typically requires specific solvent properties.

Traditionally, these reactions are carried out in high-boiling, polar aprotic solvents. wikipedia.org Solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethylacetamide (DMAc) are frequently employed. wikipedia.org Their high polarity is effective at dissolving the reactants, including ionic intermediates, while their aprotic nature prevents them from interfering with the nucleophilic reactions. The high boiling points of these solvents allow the reactions to be conducted at the elevated temperatures often necessary to overcome the activation energy of these coupling reactions. wikipedia.org

However, the use of these traditional solvents presents challenges related to their high boiling points, which complicates their removal post-reaction, and potential environmental and safety concerns. acs.org Consequently, significant research efforts are directed towards optimizing solvent systems. One approach involves replacing high-boiling polar aprotic solvents with more easily recoverable alternatives like tetrahydrofuran (B95107) (THF). acs.org This has been achieved in some syntheses through the use of additives, such as a pyridinium (B92312) p-toluenesulfonate (PPTS)-organic base buffering system, which can facilitate the reaction under milder conditions in a lower-boiling solvent. acs.org

A more recent and environmentally conscious approach is the use of deep eutectic solvents (DES) as reaction media. frontiersin.org These solvents, often mixtures of a quaternary ammonium (B1175870) salt like choline (B1196258) chloride with a hydrogen bond donor like urea (B33335), are biodegradable, non-volatile, and can be recycled. researchgate.net Studies have shown that copper-catalyzed C-N coupling reactions, such as the Ullmann amine synthesis, can proceed smoothly and under milder conditions (60–100°C) in DES without the need for additional ligands. frontiersin.org This represents a significant advancement towards greener synthetic protocols.

Table 2: Solvents for the Synthesis of Diaryl Ether Amines

| Solvent | Type | Typical Reaction | Key Advantages | Reference |

|---|---|---|---|---|

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Ullmann, SNAr | High boiling point, good solubility for reactants | wikipedia.org |

| Dimethylformamide (DMF) | Polar Aprotic | Ullmann Condensation | High polarity, high boiling point | wikipedia.org |

| Dimethylacetamide (DMAc) | Polar Aprotic | SNAr | Excellent solvent for polymers and reactants | acs.org |

| Tetrahydrofuran (THF) | Polar Aprotic | Optimized SNAr | Lower boiling point, easier to remove | acs.org |

| Deep Eutectic Solvents (DES) | Ionic Liquid Analogue | Ullmann Coupling | Environmentally benign, recyclable, mild conditions | frontiersin.org |

Purification and Isolation Techniques for Research-Grade Compounds

The final stage in obtaining research-grade this compound involves rigorous purification to remove unreacted starting materials, catalysts, by-products, and any oligomeric impurities. Achieving high purity (>98%) is essential for accurate characterization and subsequent applications. A combination of techniques is typically employed to isolate the final product.

A common and effective method for purifying solid organic compounds is recrystallization . This technique relies on the difference in solubility of the desired compound and impurities in a suitable solvent or solvent mixture at different temperatures. For compounds structurally similar to this compound, mixtures such as ethanol (B145695) and water are often used. The crude product is dissolved in the hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solution.

Column chromatography is another powerful and widely used purification technique. In this method, the crude product mixture is passed through a stationary phase, typically silica (B1680970) gel, using a liquid mobile phase (eluent). mdpi.com Separation occurs based on the differential adsorption of the components to the stationary phase. By carefully selecting the eluent system, the target compound can be effectively separated from impurities.

For dianiline compounds specifically, liquid-liquid extraction can be an effective purification step. google.com This process involves dissolving the crude dianiline in a dilute aqueous acid solution to form its salt, bringing the pH to a range of about 2.5-3.5. google.com This aqueous solution is then washed with an organic solvent like chloroform (B151607) or methyl isobutyl ketone. google.com The protonated dianiline salt remains in the aqueous layer, while less basic, non-polar impurities are extracted into the organic layer. After separation, the pH of the aqueous layer is raised to precipitate the purified dianiline.

The purity of the final compound is typically assessed using analytical techniques such as Thin-Layer Chromatography (TLC) for rapid monitoring and High-Performance Liquid Chromatography (HPLC) for quantitative analysis.

Reactivity of Amine Functional Groups

The presence of two primary amine groups on the this compound molecule dictates much of its reactivity. These groups can act as nucleophiles and participate in condensation reactions.

Nucleophilic Reactivity

The lone pairs of electrons on the nitrogen atoms of the two amine groups make this compound a potent nucleophile. msu.edu This nucleophilicity is central to its ability to react with a wide array of electrophiles. The reactivity of these amine groups is influenced by their position on the aromatic rings and the electronic effects of the phenoxy bridge.

The general trend for the nucleophilicity of amines is that it increases with basicity. masterorganicchemistry.com However, in the case of aromatic amines like this compound, the delocalization of the nitrogen lone pair into the benzene (B151609) ring can decrease basicity and, consequently, nucleophilicity compared to aliphatic amines. chemistrysteps.com Despite this, the amine groups remain sufficiently nucleophilic to engage in reactions such as alkylation and acylation. For instance, they can react with alkyl halides or acid chlorides to form N-alkylated and N-acylated derivatives, respectively. msu.edu

The relative nucleophilicity of the two amine groups can be influenced by steric hindrance and the electronic environment. The amine group at the 2-position of the aniline ring may exhibit different reactivity compared to the amine group at the 3-position of the phenoxy ring due to the proximity of the ether linkage.

Condensation Reactions, including Schiff Base Formation

Primary amines, such as those in this compound, readily undergo condensation reactions with carbonyl compounds like aldehydes and ketones to form imines, commonly known as Schiff bases. jetir.orgderpharmachemica.com This reaction is a cornerstone of the derivatization of this diamine. The formation of a Schiff base involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

The reaction of this compound with various aldehydes can lead to the formation of di-imine derivatives. For example, reaction with benzaldehyde (B42025) or substituted benzaldehydes would yield bis-Schiff bases. derpharmachemica.com These reactions are often catalyzed by a small amount of acid. nih.gov

The resulting Schiff bases are valuable intermediates in organic synthesis and can be further modified. For instance, the imine bond can be reduced to a secondary amine. These Schiff bases and their metal complexes have been explored for various applications due to their diverse chemical and physical properties. rsc.org

Table 1: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| This compound | Aldehyde (e.g., Benzaldehyde) | Di-Schiff Base |

| This compound | Ketone (e.g., Acetone) | Di-imine |

Oxidative Reaction Pathways and Oligomerization Phenomena

The amine groups in this compound make it susceptible to oxidation. The oxidation of anilines can be a complex process leading to a variety of products, including colored compounds and polymeric materials. mdpi.comumn.edu The electrochemical or chemical oxidation of aniline and its derivatives is a well-studied area, often resulting in the formation of polyaniline (PANI), a conducting polymer. researchgate.net

The oxidation of this compound can proceed through the formation of radical cations, which can then couple to form dimers, oligomers, and ultimately polymers. The phenoxy linkage can influence the regiochemistry of this coupling, potentially leading to polymers with specific structural features. The presence of two amine groups offers multiple sites for oxidative coupling, which can result in cross-linked or branched polymer structures.

The rate and outcome of the oxidation are dependent on several factors, including the oxidant used, the reaction medium (pH), and the presence of substituents. nih.gov For instance, electrochemical oxidation provides a controlled method to induce polymerization. nih.gov The resulting oligomers and polymers from this compound could possess interesting electronic and optical properties due to the extended conjugation and the presence of the flexible ether linkage.

Electrophilic Aromatic Substitution on Phenoxy/Aniline Rings

The aniline and phenoxy rings in this compound are activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino and ether groups. chemistrysteps.comwikipedia.org The amino group is a particularly strong activating group and directs incoming electrophiles to the ortho and para positions. byjus.com Similarly, the phenoxy group also directs ortho and para. wikipedia.org

Therefore, reactions such as halogenation, nitration, and sulfonation are expected to occur readily on both aromatic rings. However, the high reactivity of the aniline ring can sometimes lead to polysubstitution, and controlling the degree of substitution can be challenging. libretexts.orglibretexts.org For example, the bromination of aniline often yields the 2,4,6-tribromoaniline (B120722) product. byjus.com To achieve monosubstitution, it is often necessary to protect the amino group, for instance, by converting it to an amide. libretexts.orgstackexchange.com This attenuates the activating effect and allows for more controlled substitution.

The positions of substitution on the two rings will be influenced by the combined directing effects of the amino groups and the ether linkage. For the aniline ring, the primary sites for substitution will be ortho and para to the amino group. For the phenoxy ring, substitution will be directed ortho and para to the ether oxygen and the amino group. The interplay of these directing effects can lead to a mixture of isomers.

Coupling Reactions for Extended Conjugated Systems

The amino groups of this compound can be converted into diazonium salts, which are versatile intermediates for a variety of coupling reactions. libretexts.org The diazotization of a primary arylamine is typically achieved by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. tib.eu

The resulting bis-diazonium salt can then undergo Sandmeyer-type reactions to introduce a range of substituents, including halogens, cyano groups, and hydroxyl groups. tib.eu More importantly, these diazonium salts can participate in azo coupling reactions with activated aromatic compounds, such as phenols and other anilines, to form azo dyes. libretexts.orglibretexts.org This reaction involves the electrophilic attack of the diazonium ion on the electron-rich aromatic ring, leading to the formation of an extended π-conjugated system.

The synthesis of tetradentate Schiff base ligands from diamines like those derived from 1,2-bis(2'-aminophenoxy)benzene demonstrates the use of such compounds in creating extended systems capable of coordinating with metal ions. rsc.org

Stereoselective and Regioselective Transformations

Achieving stereoselective and regioselective transformations with this compound presents a significant synthetic challenge due to the presence of two similar functional groups and multiple reactive sites on the aromatic rings. However, by carefully choosing reagents and reaction conditions, a degree of selectivity can be achieved.

Regioselectivity in electrophilic aromatic substitution can be influenced by steric factors and by protecting one of the amine groups. For instance, acylating one amine group would not only deactivate that ring towards further substitution but could also sterically hinder certain positions on the other ring.

Stereoselective reactions would typically involve the introduction of a chiral center. While this compound itself is achiral, its derivatization with chiral reagents could lead to diastereomeric products that could potentially be separated. For example, reaction with a chiral acid chloride would form a mixture of diastereomeric amides. The synthesis of pinane-based 2-amino-1,3-diols showcases methods for stereoselective synthesis and transformations of aminodiols, which could be conceptually applied to derivatives of this compound. beilstein-journals.orgnih.gov

Polyimide Synthesis and Development

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. wpmucdn.comresearchgate.net These characteristics stem from the rigid aromatic and imide ring structures in their backbones. wpmucdn.com However, this rigidity often leads to poor solubility and high processing temperatures, limiting their applications. mdpi.com The incorporation of asymmetric monomers like this compound is a key strategy to mitigate these processing challenges.

The molecular architecture of this compound, with its ortho- and meta-substituted amine groups and flexible ether bridge, is intentionally non-linear. This asymmetry is a crucial design element aimed at disrupting the intermolecular order and chain packing that characterize polyimides made from symmetric diamines. wpmucdn.comtandfonline.com The introduction of such non-planar, kinked structures is expected to decrease intermolecular forces, thereby enhancing the polymer's solubility and lowering its melt viscosity. wpmucdn.com This approach has been successfully demonstrated with its isomer, 3,4'-oxydianiline (B46408) (3,4'-ODA), which is used to impart thermoplasticity and solubility to otherwise intractable polyimides. tandfonline.comfibertech.or.jp

The synthesis of polyimides from diamines like this compound typically follows a two-step procedure or a one-pot high-temperature solution polymerization method. mdpi.comresearchgate.net

Two-Step Method: This is the most common route, beginning with the reaction of the diamine and an aromatic tetracarboxylic dianhydride in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) at room temperature. dtic.milelsevierpure.com This step forms a soluble poly(amic acid) (PAA) precursor. dtic.milchemicalbook.com The resulting viscous PAA solution is then cast into a film and thermally or chemically imidized. Thermal imidization involves heating the PAA film in a stepwise manner to temperatures often exceeding 250°C, which drives a cyclodehydration reaction to form the stable imide ring and release water. dtic.milchemicalbook.com

One-Pot High-Temperature Solution Polycondensation: In this method, the polymerization is carried out at elevated temperatures (e.g., 180-200°C) in a high-boiling solvent like m-cresol (B1676322) with a catalyst such as isoquinoline. mdpi.com This process directly yields the polyimide without isolating the PAA intermediate. A similar method has been effectively used for the synthesis of polyimides from 3,4'-ODA in molten benzoic acid. tandfonline.comfibertech.or.jp

The kinetics of polymerization and the final molecular weight of the polymer are highly dependent on the purity of the monomers, the stoichiometry between the diamine and dianhydride, and the reaction conditions (temperature, concentration, and solvent). dtic.mil

The properties of a polyimide are directly correlated with the chemical structure of its repeating unit. The use of an asymmetric diamine like this compound would be expected to have profound effects on the final polymer's characteristics.

Mechanical Strength: The asymmetric and non-planar structure of the diamine can lead to less efficient chain packing, which might slightly reduce properties like tensile modulus compared to their rigid, symmetric counterparts. However, they typically form strong, tough, and flexible films suitable for various applications. researchgate.netelsevierpure.com For instance, polyimides based on other ether-ketone diamines produce films with tensile strengths ranging from 38.5 to 78.2 MPa and an elastic modulus of 2.8-3.1 GPa. elsevierpure.com

Solubility and Processability: This is where asymmetric diamines offer the most significant advantage. The disruption of chain packing and reduction in crystallinity leads to a marked improvement in solubility. wpmucdn.com Polyimides based on asymmetric diamines are often soluble in a range of organic solvents, including polar aprotic solvents like DMAc and NMP, and even common solvents like m-cresol or tetrahydrofuran (THF). researchgate.net This enhanced solubility is critical for processing, allowing for the formation of films and coatings via solution casting. elsevierpure.com

Optical Transparency and Chemical Resistance: Conventional aromatic polyimides are often highly colored (yellow to brown) due to the formation of intermolecular charge-transfer complexes (CTCs) between the electron-donating diamine and electron-accepting dianhydride moieties. The distorted, non-planar structure introduced by asymmetric diamines like this compound hinders the close chain packing necessary for strong CTC formation. wpmucdn.com This structural disruption leads to polymers with reduced color intensity and improved optical transparency, a crucial property for applications in electronics and optics. Like other polyimides, those derived from ether-containing diamines are expected to exhibit excellent resistance to a wide range of chemicals and solvents. mdpi.com

The following table summarizes typical properties for polyimides synthesized from the related asymmetric diamine 3,4'-Oxydianiline (3,4'-ODA) and various dianhydrides, which serve as representative examples for this class of polymers.

| Dianhydride | Polymer Property | Value | Reference |

| 4,4'-Oxydiphthalic anhydride (B1165640) (ODPA) | Glass Transition Temperature (Tg) | 220 °C | fibertech.or.jp |

| Pyromellitic dianhydride (PMDA) | Glass Transition Temperature (Tg) | 270 °C | fibertech.or.jp |

| 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) | Glass Transition Temperature (Tg) | 198 °C | tandfonline.com |

| BPADA | Inherent Viscosity (dL/g) | 0.45 | tandfonline.com |

| PMDA | Crystallinity | Semicrystalline (52%) | fibertech.or.jp |

| BPADA | Crystallinity | Amorphous | tandfonline.com |

Table 1: Representative properties of polyimides derived from the asymmetric diamine 3,4'-Oxydianiline.

Pervaporation is a membrane separation technology particularly effective for separating azeotropic and close-boiling liquid mixtures. researchgate.net Polyimides are excellent candidate materials for these membranes due to their high thermal and chemical stability, as well as their good mechanical properties, which ensure durability under operational conditions. researchgate.net

The performance of a pervaporation membrane is governed by the solubility and diffusivity of the permeating molecules. These factors can be precisely tuned by modifying the polymer's chemical structure. Polyimides derived from asymmetric diamines containing ether linkages, such as 3,4'-ODA, have been successfully applied in pervaporation membranes for the dehydration of alcohols like isopropanol. fibertech.or.jp The asymmetric structure helps to create a specific free volume distribution within the polymer matrix, which can enhance both the flux and selectivity of the separation process. The presence of polar ether and imide groups can facilitate the transport of polar molecules like water while restricting the passage of less polar organic components. Given its similar structure, polyimides synthesized from this compound would be promising materials for developing advanced membranes for biofuel purification and solvent dehydration applications. researchgate.net

Synthesis of Conjugated Polymers and Copolymers

Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable electrical properties. elsevierpure.com It is typically synthesized via the chemical or electrochemical oxidative polymerization of aniline. The properties of PANI can be significantly modified by copolymerizing aniline with substituted aniline derivatives. fibertech.or.jpelsevierpure.com

The diamine this compound possesses two amine groups that can potentially participate in oxidative polymerization. Copolymerization of this monomer with aniline could lead to novel PANI derivatives with unique properties. The incorporation of the bulky, flexible phenoxy group into the polymer backbone would likely decrease interchain interactions, potentially improving the solubility and processability of the resulting copolymer in common organic solvents. elsevierpure.com Furthermore, the presence of two amine groups on a single monomer unit offers the possibility of creating branched or even cross-linked polymer networks. Such structures could exhibit different morphologies and electronic properties compared to linear PANI. The synthesis would likely proceed via chemical oxidation using an oxidant like ammonium persulfate in an acidic medium, similar to the synthesis of other PANI derivatives. elsevierpure.com

The demand for flexible, transparent, and lightweight materials for next-generation organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), has driven significant research into polymer substrates. Polyimides are highly attractive for these applications because they can withstand the high-temperature processing conditions required for fabricating thin-film transistors, a feat that is challenging for common transparent polymers like PET or polycarbonate.

A key requirement for these substrates is high optical transparency. As discussed previously, polyimides derived from asymmetric, non-planar diamines like this compound are expected to be significantly more transparent than conventional polyimides due to the suppression of CTC formation. Their excellent thermal stability, good dielectric properties, and enhanced solubility make them prime candidates for use as flexible substrates, planarization layers, or gate dielectrics in flexible electronic devices. researchgate.net The ability to be solution-processed is a major advantage for large-scale, low-cost manufacturing of flexible displays and solar cells.

Development of Porous Organic Frameworks (e.g., COFs)

The application of this compound as a direct building block in the synthesis of Covalent Organic Frameworks (COFs) is not extensively documented in current literature. However, the structural characteristics of this diamine make it a theoretically viable candidate for the construction of novel porous organic frameworks. COFs are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds, offering highly ordered structures and permanent porosity. nih.govmdpi.com The design of COFs relies on the principle of reticular chemistry, where the geometry of the monomers dictates the topology of the resulting framework. nih.govnih.gov

The utility of flexible and angular diamine monomers in creating unique COF structures is well-established. For instance, diamines featuring ether linkages, such as 4,4'-diaminodiphenyl ether (DADE) and 1,4-bis(4-aminophenoxy)benzene (B1581417) (BAPB), have been successfully employed to construct flexible COFs. researchgate.net These linkages impart a degree of conformational freedom that can lead to novel network topologies and dynamic properties.

The molecule this compound possesses a distinct angular geometry due to the ortho and meta positions of its two amine functional groups, connected by a flexible ether bridge. This specific arrangement could potentially lead to the formation of COFs with complex, non-conventional topologies, differing from the more common structures derived from linear or C3-symmetric monomers. nih.gov The condensation of this diamine with multitopic aldehydes, such as a trialdehyde, would be expected to yield a 2D or 3D framework. The reaction's reversibility, typically required for the error-checking mechanism that leads to crystalline materials, could be achieved through imine bond formation, which is a common and robust linkage in COF chemistry. nih.govunt.edu While direct examples are yet to be reported, the exploration of this compound in COF synthesis represents a potential avenue for creating new functional materials with tailored pore environments and structural dynamics.

Advanced Polymeric Architectures

Dendrimer Synthesis and Supramolecular Assembly

While specific examples of dendrimers synthesized directly from this compound are not prominent in the literature, its molecular structure provides functionalities conducive to creating highly branched, dendritic macromolecules. Dendrimers are perfectly branched, monodisperse macromolecules with a central core, interior layers of repeating units, and a functionalized surface. instras.comnih.gov The two amine groups of this compound could be utilized in several ways within a divergent or convergent dendrimer synthesis strategy. For example, they could serve as reactive sites for attachment to a multivalent core or, after modification, act as branching points for subsequent generations. The inherent asymmetry of the monomer could lead to dendrimers with unique, non-spherical shapes and a distinct distribution of internal cavities.

The principles of supramolecular assembly are highly relevant to the behavior of polymers derived from this compound. Supramolecular chemistry involves non-covalent interactions, such as hydrogen bonding and π-π stacking, to create ordered, self-assembled structures. nih.gov The amine groups and the phenoxy moiety of the molecule are capable of participating in such interactions. Research on aniline-phenol recognition has shown that robust hydrogen-bonded aggregates can form, which then organize further through π-π stacking. nih.govresearchgate.net In a polymeric system incorporating this compound units, these interactions could direct chain folding and inter-chain packing, leading to the formation of well-defined nanostructures, liquid-crystalline phases, or self-healing materials. The ether linkage provides rotational freedom, allowing the aromatic rings to orient themselves favorably for maximizing these non-covalent interactions, a key principle in the design of self-assembling materials.

Macrocyclic Compound Elaboration

The synthesis of macrocyclic compounds using aromatic diamines with ether linkages is a well-established field. A close structural isomer, 2,2′-oxydianiline (also known as 2-(2-aminophenoxy)aniline), has been successfully used to create [2+2] Schiff-base macrocycles. rsc.org These are often referred to as Robson-type macrocycles and are formed through the condensation reaction between two equivalents of the diamine and two equivalents of a dialdehyde (B1249045), such as 2,6-diformyl-4-substituted phenols. rsc.org

This reaction template can be directly applied to this compound. The condensation with a dialdehyde would be expected to produce a [2+2] macrocycle where the geometric constraints are different from those derived from its 2,2'-isomer. The meta-positioning of one of the amine groups would likely result in a larger, more flexible, and less symmetrical macrocyclic cavity. These structural differences can significantly influence the macrocycle's ability to coordinate with metal ions and its photophysical properties. uea.ac.uk For instance, studies on macrocycles derived from 2,2′-oxydianiline have detailed their emission properties and the formation of various organoaluminium complexes. rsc.orguea.ac.uk

| Macrocycle Name | Diamine Monomer | Dialdehyde Monomer | Resulting Complex Type | Key Findings |

|---|---|---|---|---|

| L¹H₂ | 2,2′-Oxydianiline | 2,6-Diformyl-4-methylphenol | Dinuclear Aluminium Complex [(AlMe₂)₂L¹] | Forms stable dinuclear complexes with trimethylaluminium. |

| L²H₂ | 2,2′-Oxydianiline | 2,6-Diformyl-4-tert-butylphenol | Dinuclear Aluminium Complex [(AlEt₂)₂L²] | Demonstrates capability for ring-opening polymerization (ROP) of ε-caprolactone when complexed with aluminium alkyls. rsc.org |

| L¹H₂ Macrocycle | 2,2′-Oxydianiline | 2,6-Diformyl-4-methylphenol | Zinc Complex [(ZnBr)(ZnNCMe)L¹]₂[ZnBr₄] | Exhibits tunable emission properties in different solvents, a behavior supported by DFT calculations. uea.ac.uk |

Integration into Composite and Hybrid Materials

Aromatic diamines containing flexible ether linkages are frequently incorporated into high-performance polymers, such as polyimides, which serve as matrices for advanced composite materials. orientjchem.orghmdb.ca These polymers are valued for their exceptional thermal stability, mechanical strength, and chemical resistance. While this compound itself is not commonly cited, related monomers like 4,4'-oxydianiline (B41483) and 4-[4-(4-aminophenoxy)phenoxy]aniline are used to synthesize polyimide matrices for composites reinforced with fillers like nanostructured boron carbide. orientjchem.org The ether linkages in these monomers impart improved processability and flexibility to the final polyimide without significantly compromising its thermal properties. The integration of this compound into a polyimide backbone could similarly enhance solubility and processing characteristics, making it a candidate for creating advanced polymer matrix composites.

| Compound/Monomer | Material Type | Role of the Monomer/Compound | Resulting Composite Properties | Reference |

|---|---|---|---|---|

| 4,4'-Oxydianiline | Polyimide/Boron Carbide Composite | Diamine monomer for polyimide matrix synthesis. | High thermal resistance and even filler distribution. | orientjchem.org |

| 4-[4-(4-Aminophenoxy)phenoxy]aniline | Polyimide/Boron Carbide Composite | Diamine monomer for polyimide matrix synthesis. | High thermal resistance and improved processability. | orientjchem.org |

| 3-(3-Aminophenoxy)propyltrimethoxysilane | General Composite Materials | Coupling agent/Adhesion promoter. | Enhances interfacial adhesion between inorganic fillers and organic matrices, improving mechanical performance. | lookchem.com |

| 4,4′-bis(4″-aminophenoxy)diphenyl sulfone | Polyimide/Polyaniline Composite | Diamine monomer for polyimide matrix. | Forms composite films with interpolymer interactions. | researchgate.net |

Spectroscopic Characterization

Spectroscopic analysis is essential to confirm the chemical structure of the synthesized 2-(3-Aminophenoxy)aniline. Although specific spectra for this compound are not widely published, the expected characteristics can be outlined based on its functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹). A strong band corresponding to the asymmetric C-O-C stretching of the aryl ether linkage would appear around 1200-1250 cm⁻¹. Additional peaks would confirm the presence of the aromatic rings, including C-H stretching above 3000 cm⁻¹ and C=C ring stretching vibrations between 1400 and 1600 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would provide detailed information about the proton environment. The spectrum would show complex multiplets in the aromatic region (approx. 6.0-8.0 ppm) corresponding to the protons on the two distinct phenyl rings. The protons of the two amine groups would appear as broad singlets. ¹³C NMR would show a distinct number of signals corresponding to the 12 carbon atoms in the asymmetric structure.

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight of approximately 200.24.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman Spectroscopy)

Vibrational spectroscopy is a powerful tool for identifying functional groups and characterizing the bonding within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy of aniline (B41778) and its derivatives reveals characteristic absorption bands. For instance, in a related compound, 4-(4-aminophenoxy)-2-pentadecylaniline, the FTIR spectrum shows asymmetric and symmetric stretching vibrations of the N-H bonds in the amine groups (νas(NH2) and νs(NH2)) in the range of 3471-3376 cm⁻¹. rsc.org Other notable peaks include the stretching of C-H bonds in methyl and methylene (B1212753) groups (ν(CH3), νas(CH2), νs(CH2)) between 2952 and 2845 cm⁻¹, N-H bending (δ(NH2)) at 1619 cm⁻¹, aromatic C=C stretching (ν(C=C Ar)) at 1493 cm⁻¹, and C-O-C stretching at 1208 cm⁻¹. rsc.org For polymers derived from aminobenzoic acids, characteristic bands for the carboxylic O-H stretch, secondary amine N-H stretch, and aromatic C-H stretch are observed. researchgate.net

Raman Spectroscopy provides complementary information to FTIR. In the study of aniline, distinct peaks are assigned to ring-deformation and ring-breathing modes coupled with C-H in-plane-bending vibrations of the benzene (B151609) ring. ifremer.fr These appear around 1000 cm⁻¹ and 1027 cm⁻¹. ifremer.fr The analysis of various phenyl-derivatives highlights the utility of Raman spectroscopy in tracking changes in N≡N group vibrations, H-N-(ring) symmetric stretching modes, and benzene-ring vibrational modes. ifremer.fr For polyaniline, quantum chemical calculations have been used to interpret the vibrational spectra, showing that the spectral shape converges with increasing oligomer chain length. cuni.cz

Table 1: Key FTIR and Raman Vibrational Frequencies for Aniline Derivatives

| Vibrational Mode | FTIR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch | 3471-3376 | - | rsc.org |

| C-H Aromatic Stretch | 2925 | - | researchgate.net |

| C-H Aliphatic Stretch | 2952-2845 | - | rsc.org |

| C=O Stretch (in derivatives) | 1710 | - | researchgate.net |

| N-H Bending | 1619 | - | rsc.org |

| C=C Aromatic Stretch | 1493 | 1570-1611 | rsc.orgifremer.fr |

| C-O-C Asymmetric Stretch | 1208 | - | rsc.org |

| Ring Breathing/Deformation | - | ~1000, 1027 | ifremer.fr |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

NMR spectroscopy is indispensable for the precise determination of the molecular structure of 2-(3-aminophenoxy)aniline and its derivatives.

¹H NMR provides detailed information about the chemical environment of protons. In a related biobased monomer, 4-(4-aminophenoxy)-2-pentadecylaniline, the ¹H NMR spectrum in CDCl₃-d shows a multiplet for the aromatic protons in the range of δ 7.00-6.66 ppm and a broad singlet for the amine protons at δ 4.58 ppm. rsc.org The chemical shifts are reported relative to a standard, such as dimethyl sulfoxide-d6 (DMSO-d6) or chloroform-d (B32938) (CDCl₃). rsc.org

¹³C NMR is used to probe the carbon skeleton of the molecule. In aniline, the carbon attached to the amine group is shielded due to the electron-donating nature of the nitrogen's lone pair, which overcomes its inductive effect. stackexchange.com This results in a more upfield chemical shift for this carbon compared to others in the aromatic ring. stackexchange.com The chemical shifts in ¹³C NMR spectra are typically referenced to the solvent peak, for example, CDCl₃ at 77.16 ppm. rsc.org

Table 2: Representative ¹H NMR Chemical Shifts for Aminophenoxy Derivatives

| Proton Type | Chemical Shift (ppm) | Multiplicity | Solvent | Reference |

|---|---|---|---|---|

| Aromatic CH | 7.00-6.66 | Multiplet | CDCl₃-d | rsc.org |

| Amine NH₂ | 4.58 | Broad Singlet | CDCl₃-d | rsc.org |

| Aliphatic CH₂ (ArCH₂CH₂-) | 2.49 | Triplet | CDCl₃-d | rsc.org |

| Aliphatic CH₂ (ArCH₂CH₂-) | 1.61-1.55 | Multiplet | CDCl₃-d | rsc.org |

| Aliphatic CH₂ | 1.35-1.25 | Multiplet | CDCl₃-d | rsc.org |

| Aliphatic CH₃ | 0.88 | Triplet | CDCl₃-d | rsc.org |

Mass Spectrometry (MS) Techniques (e.g., High-Resolution Mass Spectrometry (HRMS), MALDI-TOF-MS, EI-MS)

Mass spectrometry techniques are employed to determine the molecular weight and fragmentation patterns of this compound and its derivatives, confirming their identity and purity.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For example, the HRMS (EI-MS) of a dinitro derivative showed a molecular ion peak [M⁺] that was used to confirm its calculated mass. acs.org

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS) is particularly useful for the analysis of large molecules and polymers. For a flexible fluorescent compound derived from 1,5-bis(2-aminophenoxy)-3-oxapentane, MALDI-TOF-MS showed a peak at m/z 641.08, corresponding to the protonated molecule [L+H]⁺. mdpi.com

Electron Ionization Mass Spectrometry (EI-MS) is a classic technique that provides a fragmentation pattern, or "fingerprint," of a compound. The mass spectrum of aniline shows a prominent molecular ion peak, which is characteristic of aromatic compounds. nist.gov In the analysis of 4,4'-oxydianiline (B41483), a related compound, LC-ESI-QFT-MS2 analysis was used to study its fragmentation. ufz.de

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, providing information about its conjugation and electronic structure. The UV-Vis spectrum of a new flexible fluorescent compound derived from 1,5-bis(2-aminophenoxy)-3-oxapentane in absolute ethanol (B145695) showed a maximum absorption (λmax) at 360 nm. mdpi.com Polymers derived from aminobenzoic acids exhibit absorption bands in the range of 340-380 nm, corresponding to π-π* transitions in the benzene ring. researchgate.net The absorption spectra of aniline oligomers and polyaniline are dependent on the pH and the oxidation state of the polymer. kpi.ua

Morphological and Microstructural Characterization (e.g., Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), X-ray Diffraction (XRD))

These techniques are crucial for understanding the solid-state properties of materials derived from this compound, such as polymers and composites.

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of materials. SEM images of poly(m-aminobenzoic acid) revealed that the synthesized polymer particles were about 2–10 μm in size. researchgate.net In another study, SEM coupled with energy-dispersive X-ray spectroscopy (EDS) was used to study the surface morphology and elemental composition of polyaniline films grown on a PDMS substrate. nih.gov

Transmission Electron Microscopy (TEM) provides higher resolution images of the internal structure of materials.

X-ray Diffraction (XRD) is used to determine the crystalline structure of materials. XRD analysis of poly(3-aminobenzoic acid) synthesized in the presence of acidic ionic liquids showed that the polymers were amorphous. researchgate.net Similarly, wide-angle X-ray diffraction measurements of certain polyimides revealed that they were predominantly amorphous. researchgate.net The XRD patterns of polyaniline and its derivatives can provide insights into the degree of crystallinity and the arrangement of polymer chains. tubitak.gov.tr

Thermal Analysis Methods (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis methods are used to evaluate the thermal stability and phase transitions of materials.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition behavior. TGA of polyimides containing oxyalkylene linkages showed 5% weight losses at temperatures above 560°C in both air and nitrogen atmospheres, indicating high thermal stability. nasa.gov For poly(m-aminobenzoic acid), the polymer was found to be thermally stable up to 320°C. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of glass transition temperatures (Tg), melting points (Tm), and crystallization temperatures (Tc). The DSC thermogram of a polyimide showed a glass transition temperature at 108°C, followed by an exothermic crystallization event. nasa.gov For polyimides derived from 4,4'-bis(3-aminophenoxy)biphenyl, the glass transition temperatures were found to be above 300°C.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research. DFT methods are used to investigate the electronic structure and properties of molecules by calculating the electron density. nih.gov These calculations provide a balance between accuracy and computational cost, making them suitable for a wide range of molecular systems. nih.gov For 2-(3-Aminophenoxy)aniline, DFT calculations, often using a hybrid functional like B3LYP combined with a basis set such as 6-311G(d,p) or 6-31+G(d,p), would be employed to optimize the molecular geometry to its lowest energy state and to compute various electronic and spectroscopic properties. thaiscience.inforesearchgate.net

A key output of quantum chemical calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as less energy is required to excite an electron from the ground state. nih.govmdpi.com For aniline (B41778) derivatives, the distribution of HOMO and LUMO densities is typically spread across the aromatic rings and the amine groups. In this compound, the HOMO would likely be localized on the electron-rich aminophenoxy and aniline moieties, while the LUMO would be distributed over the entire π-conjugated system. The energy gap would provide insight into the molecule's potential for charge transfer interactions. nih.gov

Table 1: Illustrative Frontier Molecular Orbital (FMO) Parameters This table illustrates the type of data obtained from FMO analysis for aniline derivatives, which would be analogous for this compound. Data is conceptual and based on general findings for similar molecules. thaiscience.infomdpi.com

| Parameter | Description | Expected Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | A smaller gap suggests higher chemical reactivity and potential for NLO activity. |

| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | Relates to the molecule's tendency to be oxidized. |

| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | Relates to the molecule's tendency to be reduced. |

| Chemical Hardness (η) | Resistance to change in electron distribution (≈ (I-A)/2) | A lower value indicates a "softer," more reactive molecule. |

| Electronegativity (χ) | Power to attract electrons (≈ (I+A)/2) | Provides a measure of the overall electronic character. |

Note: Specific values for this compound require dedicated DFT calculations.

DFT calculations are highly effective for predicting vibrational spectra (Infrared and Raman). mdpi.com By calculating the harmonic vibrational frequencies from the optimized geometry, a theoretical spectrum can be generated. This computed spectrum is invaluable for assigning the vibrational modes observed in experimental spectra. nih.gov For this compound, theoretical calculations would help identify characteristic peaks, such as N-H stretching and bending modes from the two amine groups, C-O-C stretching of the ether linkage, and various C-C and C-H vibrations within the aromatic rings. Furthermore, time-dependent DFT (TD-DFT) calculations can predict electronic absorption spectra (UV-Vis), providing information on the electronic transitions between molecular orbitals and helping to understand the molecule's color and photochemical properties. nih.gov

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. nih.gov An MEP map illustrates the electrostatic potential on the surface of a molecule, using a color scale to denote different potential regions. researchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. nih.gov

Blue Regions: Indicate positive electrostatic potential, electron-deficient, and are susceptible to nucleophilic attack. nih.gov

Green Regions: Represent neutral or zero potential areas.

For this compound, MEP analysis would likely show negative potential (red) around the nitrogen atoms of the amino groups and the oxygen atom of the ether linkage due to their lone pairs of electrons. thaiscience.infonih.gov These sites would be the most probable locations for interaction with electrophiles or for hydrogen bonding. Positive potential (blue) would be expected around the hydrogen atoms of the amine groups, making them potential sites for nucleophilic attack. nih.gov MEP analysis is crucial for predicting how the molecule will interact with other molecules, including receptors or substrates in biological systems. nih.govnih.gov

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). mdpi.com Molecules with significant NLO response often possess a conjugated π-electron system with electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer. researchgate.net

This compound has two amino groups (electron donors) and an ether linkage within a conjugated system. DFT calculations could determine the magnitude of its dipole moment (μ) and hyperpolarizability (β). A large calculated value for the first-order hyperpolarizability would suggest that the molecule has potential as an NLO material. researchgate.net Studies on similar organic molecules show that a small HOMO-LUMO gap often correlates with a large hyperpolarizability value, indicating enhanced NLO activity. mdpi.com

Table 2: Key Parameters for NLO Property Prediction

| Parameter | Symbol | Description | Relevance to this compound |

| Dipole Moment | μ | A measure of the overall polarity of the molecule. | A non-zero value is a prerequisite for second-order NLO activity. |

| Polarizability | α | The ease with which the electron cloud can be distorted by an external electric field. | Contributes to the overall NLO response. |

| First-Order Hyperpolarizability | β | A measure of the second-order NLO response. | A large β value indicates a strong potential for applications like frequency doubling. |

Note: The values are typically calculated using DFT methods and compared to known NLO materials like urea (B33335) for reference. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and properties. Conformational analysis aims to identify the most stable arrangements (conformers) of a molecule by evaluating the energy associated with the rotation around its single bonds. mdpi.com For this compound, the key flexible bonds are the C-O and C-N bonds of the ether and amine linkages. A systematic search or computational algorithms can map the potential energy surface to find the global and local energy minima, corresponding to the most stable conformers. mdpi.commdpi.com

Molecular dynamics (MD) simulations could further investigate the dynamic behavior of this compound over time, providing insights into its conformational flexibility, interactions with solvent molecules, and vibrational motions at a given temperature. While quantum chemical calculations often model an isolated molecule in the gas phase, MD simulations can provide a more realistic picture of its behavior in a condensed phase. nih.gov

Theoretical Studies of Reactivity and Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. nih.govnih.govdiva-portal.org For this compound, theoretical studies could predict its reactivity in various chemical transformations, such as electrophilic aromatic substitution, oxidation, or polymerization.

The MEP map and FMO analysis provide initial clues about reactivity. thaiscience.info For a more detailed understanding, a potential energy surface for a specific reaction can be calculated. nih.gov For example, the mechanism of electrochemical oxidation, a common reaction for aniline derivatives, could be modeled to understand the sequence of electron and proton transfers. mdpi.com Such studies can predict the most likely products and provide a rationale for experimentally observed outcomes, guiding the synthesis of new materials or derivatives. researchgate.net

Modeling of Intermolecular Interactions and Self-Assembly

Theoretical investigations of similar molecules, such as aminophenols, highlight the importance of hydrogen bonding involving the amino (-NH2) and hydroxyl (-OH) groups, as well as π-π stacking interactions between the aromatic rings. For instance, studies on aminophenol isomers have shown that the relative positioning of the functional groups significantly influences the resulting hydrogen-bonding networks and crystal packing. These studies often employ methods like Density Functional Theory (DFT) to calculate interaction energies and predict stable molecular assemblies.

In the case of this compound, a combination of intermolecular forces would be expected to govern its self-assembly. These would likely include:

Hydrogen Bonding: The two primary amine groups (-NH2) can act as hydrogen bond donors, while the ether oxygen and the nitrogen atoms can act as hydrogen bond acceptors.

π-π Stacking: The two phenyl rings provide opportunities for parallel or offset π-π stacking interactions, contributing to the stability of larger aggregates.

Dipole-Dipole Interactions: The polar nature of the amine and ether functional groups would lead to dipole-dipole interactions.

Without specific computational studies on this compound, any detailed description of its self-assembly remains speculative. Future research employing molecular modeling techniques would be necessary to elucidate the preferred modes of intermolecular interaction, predict the geometry of self-assembled structures, and quantify the energetic contributions of the various non-covalent forces at play. Such studies would provide valuable insights into the material properties and potential applications of this compound.

Future Research Directions and Emerging Applications

Novel Green and Sustainable Synthetic Approaches

The chemical industry is increasingly focused on environmentally benign processes, moving away from hazardous reagents and solvents. unibo.it Traditional synthesis routes for aromatic amines often involve nitration and reduction steps, which can be energy-intensive and utilize harsh chemicals like nitric and sulfuric acids. acs.org Future research is geared towards developing greener alternatives for the synthesis of 2-(3-Aminophenoxy)aniline and related aromatic diamines.

Key areas of development include:

Bio-based Feedstocks: Exploring the use of renewable resources, such as lignin, to derive aromatic platform molecules. researchgate.netacs.org Lignin-derived monomers like vanillin and 4-propylguaiacol are being investigated as starting materials for aromatic amines, aiming to replace petrochemical feedstocks. acs.orgacs.org

Catalytic Innovations: Developing novel catalytic systems that can facilitate the synthesis with higher efficiency and selectivity under milder conditions. This includes using heterogeneous catalysts that can be easily recovered and reused, minimizing waste. rsc.orgnih.gov

Alternative Nitrogen Introduction: Investigating synthetic pathways that avoid harsh nitration steps. acs.org One promising strategy is the Beckmann rearrangement of oximes derived from biorenewable sources. acs.orgacs.org

Mechanochemistry: Utilizing solvent-free or low-solvent mechanochemical methods, such as ball milling, for polymerization and synthesis, which can reduce waste and energy consumption. nih.gov

Water-Based Synthesis: Performing reactions in water, the most environmentally friendly solvent, to synthesize heterocyclic compounds and other derivatives. semanticscholar.org

| Green Synthesis Strategy | Potential Advantage | Relevant Precursor/Method |

| Bio-based Feedstocks | Reduces reliance on fossil fuels, utilizes renewable carbon sources. researchgate.net | Lignin, Vanillin, Cashew Nut Shell Liquid. researchgate.netacs.org |

| Advanced Catalysis | Increases reaction efficiency, enables milder conditions, catalyst recyclability. rsc.org | Heterogeneous Pd-catalysts, Indium powder in water. rsc.orgresearchgate.net |

| Alternative Reagents | Avoids hazardous chemicals like nitric acid. acs.org | Beckmann rearrangement, CO2-based methyl formate. acs.orgrsc.org |

| Process Intensification | Reduces solvent use, energy consumption, and waste. nih.gov | Mechanochemical synthesis (ball milling). nih.gov |

Exploration of Novel Polymer Architectures and Applications

While this compound is a known monomer for polyimides and other high-performance polymers, future research is focused on creating more complex and functional polymer architectures. The goal is to move beyond linear polymers to materials with precisely controlled three-dimensional structures.

Emerging research directions include:

Ladder Polymers: Synthesizing double-stranded ladder polymers which are predicted to have exceptionally high thermal and chemical stability because a single bond scission does not break the polymer chain. acs.org

Copolymers with Enhanced Processability: Incorporating flexible monomers like bis(4-aminophenoxy) benzene (B151609) moieties into aramid backbones to improve solubility in organic solvents, allowing for the fabrication of ultra-thin, high-strength films. mdpi.com

Self-Assembling Polymers: Designing polymers that can spontaneously organize into well-defined nanostructures. This can be achieved by leveraging intermolecular forces like hydrogen bonding and π–π stacking. nih.gov

2D Polymers: Developing methods to synthesize two-dimensional polymers, which are single-layer macromolecular sheets with potential applications in membranes and electronics. acs.org

These novel architectures could lead to materials with unprecedented properties, suitable for applications in aerospace, electronics, and separation technologies. mdpi.com

Integration into Advanced Functional Materials beyond Traditional Polymers

The utility of this compound extends beyond its role as a monomer for bulk polymers. Future applications will see it integrated into sophisticated, multi-component functional materials. rsc.orgosti.gov

Potential areas of integration include:

Polymer Composites: Using polymers derived from this compound as matrices for composite materials, enhancing thermal stability and mechanical strength for demanding applications.

Membranes for Separation: Fabricating highly selective and permeable membranes for gas separation, water purification, and organic solvent nanofiltration. The specific geometry of the diamine can influence the free volume and transport properties of the resulting polymer membranes.

Functional Coatings: Developing protective coatings with high thermal resistance, chemical inertness, and low dielectric constants for microelectronics and aerospace applications. researchgate.net

Electrically Conductive Polymers: Creating conductive polymers through oxidative polymerization for use in sensors, anti-corrosion coatings, and energy-conversion devices. researchgate.net

Data-Driven and Computational Materials Design

The traditional trial-and-error approach to materials discovery is being supplemented and accelerated by computational methods. Data-driven and computational design will play a crucial role in predicting the properties of polymers derived from this compound and guiding synthetic efforts.

Key computational approaches include:

Molecular Modeling: Using simulations to predict polymer chain conformation, packing, and interactions, which in turn determine macroscopic properties like thermal stability, mechanical strength, and solubility.

Quantum Chemistry Calculations: Employing methods like Density Functional Theory (DFT) to understand electronic structure, reactivity, and spectroscopic properties of monomers and polymers. researchgate.net

Machine Learning: Developing machine learning models trained on existing experimental data to predict the properties of new, unsynthesized polymers, thereby accelerating the discovery of materials with desired characteristics.

High-Throughput Screening: Computationally screening libraries of virtual monomers and polymers to identify promising candidates for specific applications before committing to laboratory synthesis. nih.govacs.org

This in-silico approach significantly reduces the time and resources required for developing new materials. stmjournals.com

Role in Advanced Sensing Platforms (e.g., Fluorescent Chemosensors)

The aromatic structure and reactive amine groups of this compound and its derivatives make them excellent candidates for the development of chemical sensors. nih.gov Fluorescent chemosensors, in particular, are a promising area of research due to their high sensitivity and selectivity.

Future research in this area will focus on:

Designing Novel Fluorophores: Synthesizing new fluorescent molecules where the this compound moiety acts as a recognition site. The binding of a target analyte to the amine groups can induce a change in the fluorescence signal (e.g., "turn-on" or "turn-off" response). researchgate.net

Selective Analyte Detection: Tailoring the sensor's structure to achieve high selectivity for specific ions, molecules (like formaldehyde), or biological amines. researchgate.netresearchgate.net The position of the amino group on the aromatic ring can significantly impact the detection performance. researchgate.net

Dual-Mode Sensing: Creating sensors that provide both colorimetric (visible color change) and fluorometric responses, allowing for rapid qualitative and sensitive quantitative analysis. mdpi.com

Applications in Biological Imaging: Developing biocompatible sensors for imaging and detecting biologically important species within living cells. researchgate.net

| Sensor Application | Sensing Mechanism | Target Analytes |

| Fluorescent Chemosensor | Photoinduced Electron Transfer (PET) modulation. researchgate.net | Formaldehyde, Metal Cations, Anions. researchgate.netresearchgate.net |

| Colorimetric Sensor | Change in intramolecular charge transfer (ICT). researchgate.net | pH, Hydrazine (B178648), Biogenic Amines. researchgate.netmdpi.com |

| Electrochemical Sensor | Redox activity of polymer films. researchgate.net | Ammonia, Humidity, Various ions. researchgate.netrsc.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Aminophenoxy)aniline, and how can reaction yields be maximized?

- Methodology : Use nucleophilic aromatic substitution (NAS) between 3-aminophenol and 2-chloronitrobenzene under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C), followed by catalytic hydrogenation to reduce the nitro group to an amine .

- Key Considerations : Monitor reaction progress via TLC or HPLC to optimize stoichiometry and solvent polarity. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical due to byproduct formation .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR spectroscopy : Confirm aromatic proton environments (δ 6.5–7.5 ppm for aniline protons) and amine group presence (δ 3–5 ppm) .

- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 216) .

- HPLC : Assess purity (>98%) using a C18 column and acetonitrile/water mobile phase .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Experimental Design :

- pH stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24h; monitor degradation via UV-Vis spectroscopy (λmax = 280 nm) .

- Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C) .

Advanced Research Questions

Q. How does this compound interact with biological targets such as enzymes or receptors?

- Mechanistic Studies :

- Kinetic assays : Measure inhibition constants (Kᵢ) using fluorescence-based assays (e.g., cytochrome P450 isoforms) .

- Molecular docking : Simulate binding modes with targets like tyrosine kinases using AutoDock Vina; validate with site-directed mutagenesis .

- Data Interpretation : Correlate electron-withdrawing effects of the phenoxy group with reduced binding affinity compared to methyl-substituted analogues .

Q. What structural modifications enhance the bioactivity of this compound derivatives?

- SAR Strategies :

- Introduce electron-donating groups (e.g., -OCH₃ at the para position) to improve solubility and target engagement .

- Replace the amine group with a trifluoromethyl (-CF₃) group to enhance metabolic stability .

- Experimental Validation : Synthesize derivatives via Buchwald-Hartwig coupling and test in vitro cytotoxicity (e.g., IC₅₀ in cancer cell lines) .

Q. How can contradictory data on the compound’s reactivity in oxidation reactions be resolved?

- Contradiction Analysis :

- Hypothesis : Discrepancies in quinone formation rates may arise from solvent polarity (e.g., DMSO vs. ethanol) .

- Resolution : Conduct controlled oxidation studies using H₂O₂/Fe²⁺ in varied solvents; quantify products via GC-MS .

- Statistical Tools : Apply ANOVA to assess solvent effects (p < 0.05) .

Q. What role does this compound play in polymer or material science applications?

- Methodology :

- Polymer synthesis : Incorporate the compound as a crosslinking agent in epoxy resins; measure tensile strength via dynamic mechanical analysis (DMA) .

- Surface functionalization : Immobilize on gold nanoparticles (AuNPs) via thiol-amine chemistry; characterize using FTIR and AFM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.